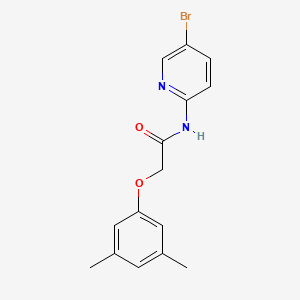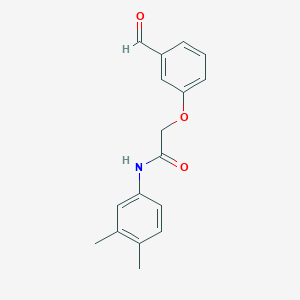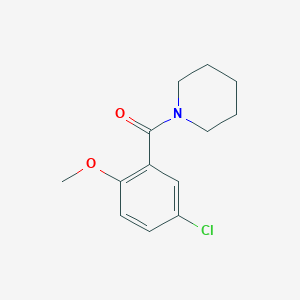
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (DCPIB) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of volume-regulated anion channels (VRACs), which are important for regulating cell volume and ion homeostasis. In
作用机制
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide inhibits VRACs by binding to a specific site on the channel protein. This binding prevents the channel from opening, which in turn prevents the flow of ions and water across the cell membrane. This inhibition of VRACs can lead to changes in cell volume and ion homeostasis, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit neurotransmitter release and insulin secretion. In addition, N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of VRACs, which makes it a useful tool for studying the role of VRACs in physiological processes. It is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide also has some limitations. It can be toxic to cells at high concentrations, which can limit its usefulness in some experiments. In addition, its effects on other ion channels and transporters are not well understood, which can make it difficult to interpret some experimental results.
未来方向
There are several future directions for research on N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of VRACs. This could lead to the development of new drugs for the treatment of diseases such as cancer and inflammation. Another area of research is the study of the effects of N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide on other ion channels and transporters. This could lead to a better understanding of the mechanisms by which N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide exerts its effects and could lead to the development of new drugs for the treatment of a variety of diseases. Finally, the role of VRACs in physiological processes such as cell migration and apoptosis is not well understood, and further research in this area could lead to new insights into the role of VRACs in health and disease.
合成方法
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can be synthesized using a two-step process. The first step involves the reaction between 2,5-dichlorobenzonitrile and methyl hydrazine to form 2,5-dichlorophenylhydrazine. The second step involves the reaction between 2,5-dichlorophenylhydrazine and 4-nitro-1H-pyrazole-5-carboxylic acid to form N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.
科学研究应用
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of VRACs, which are important for regulating cell volume and ion homeostasis. VRACs are involved in a variety of physiological processes, including cell proliferation, migration, and apoptosis. N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been used to study the role of VRACs in these processes, as well as in other processes such as neurotransmitter release, insulin secretion, and cancer cell migration.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O3/c1-16-10(9(5-14-16)17(19)20)11(18)15-8-4-6(12)2-3-7(8)13/h2-5H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBTXNUYQOCVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)
![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)
![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)

![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)



![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5695229.png)
![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)
![ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)
